Product packaging for Epomediol(Cat. No.:CAS No. 56084-15-2)

Epomediol

Cat. No.: B1195073
CAS No.: 56084-15-2
M. Wt: 186.25 g/mol
InChI Key: JSNQSLSBBZFGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epomediol (CAS 56084-15-2) is a synthetic terpenoid compound provided for research purposes. It has demonstrated significant choleretic activity, increasing bile flow and altering bile composition in preclinical models . Its primary research value lies in the study of hepatopathies, particularly those involving impaired bile secretion. A double-blind, multi-center clinical study indicated that this compound can reduce symptoms and improve laboratory parameters in patients with hepatopathy where the hepatic function change is still reversible . It has also been investigated for ameliorating pruritus associated with intrahepatic cholestasis of pregnancy . Research suggests this compound's mechanism of action is multi-faceted. It enhances the bile acid pool size and synthesis, partly explaining the induced choleresis . Its effects are dose-dependent and can increase sodium transport into bile . Studies also show that this compound can reverse ethinylestradiol-induced cholestasis, restoring normal hepatocyte bile acid uptake and improving liver plasma membrane fluidity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B1195073 Epomediol CAS No. 56084-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNQSLSBBZFGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(O1)(C(C2)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971470
Record name Epomediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56084-15-2, 38223-98-2
Record name Epomediol
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URL https://commonchemistry.cas.org/detail?cas_rn=56084-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38223-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epomediol
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Record name Epomediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Pathways and Structural Derivatization of Epomediol

Chemical Synthesis Methodologies for Epomediol and its Analogs

The laboratory synthesis of this compound and related oxabicyclic compounds leverages transformations of naturally occurring terpenoid precursors. These methods aim to construct the characteristic 2-oxabicyclo[2.2.2]octane core with precise control over the stereochemistry of the hydroxyl groups.

A key reported method for the synthesis of this compound involves the acid-catalyzed hydration and cyclization of pinol. The reaction of pinol with a mixture of formic acid and water (HCOOH-H₂O) selectively yields (endo-2, endo-6)-1,8-epoxy-p-menthane-2,6-diol, which is this compound. acs.org This transformation proceeds through a mechanism likely involving protonation of the epoxide in pinol, followed by nucleophilic attack by water and subsequent intramolecular cyclization to form the stable bicyclic ether structure.

The synthesis of related oxabicyclo[3.3.1]nonanone structures has been achieved via an oxonium-ene reaction, a powerful tool for constructing cyclic ethers. acs.org In these reactions, a Lewis acid like boron trifluoride etherate can be used to generate an oxocarbenium ion from an alcohol and an aldehyde (or an epoxide equivalent), which then undergoes an intramolecular cyclization. acs.org While this specific reaction yields a different bicyclic system, it highlights the general strategy of using acid catalysis to facilitate the formation of complex oxygen-containing heterocyclic scaffolds from terpene-like precursors.

Control of stereochemistry is paramount in the synthesis of biologically active molecules like this compound. The synthesis of this compound from pinol is noted to be selective, yielding the specific endo,endo-diol configuration. acs.orgresearchgate.net This stereochemical outcome is dictated by the structure of the starting material and the reaction mechanism, which favors the formation of the thermodynamically more stable product.

In the broader context of synthesizing related monoterpenoid metabolites, such as those derived from sobrerol, stereoselective methods are employed to control the configuration of newly introduced functional groups. researchgate.net Such approaches often rely on the inherent chirality of the starting material to direct the stereochemical course of subsequent reactions, a strategy known as substrate-controlled stereoselection.

Following a chemical synthesis, the target compound must be isolated from the reaction mixture and its structure unequivocally confirmed. For compounds like this compound and its analogs, standard laboratory techniques are employed. Purification is typically achieved using chromatographic methods. Solid-phase extraction (SPE) has been specifically mentioned as a rapid technique for extracting this compound from biological matrices like plasma and urine. dss.go.th

The structural characterization of the purified compound relies on a suite of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.

Infrared (IR) spectroscopy to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties in this compound.

Mass Spectrometry (MS) to determine the molecular weight and elemental composition of the compound. acs.org

Potential Biosynthetic Precursors and Pathways (if applicable to synthetic terpenoids)

While this compound is a synthetic compound, its structure is based on a monoterpenoid skeleton, allowing for the proposal of a hypothetical biosynthetic pathway based on established principles of terpene biosynthesis in nature. researchgate.netresearchgate.net

The universal five-carbon building blocks for all terpenoids are isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are produced through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of plants, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. mdpi.com

For the formation of a C10 monoterpenoid skeleton, one molecule of DMAPP and one molecule of IPP are joined in a head-to-tail fashion by the enzyme geranyl diphosphate synthase to form geranyl diphosphate (GPP). researchgate.net GPP is the direct precursor to all monoterpenes. It is plausible that GPP could be cyclized by a monoterpene synthase to form a p-menthane carbocation, a common intermediate in the biosynthesis of cyclic monoterpenoids. Subsequent, highly specific enzymatic steps involving hydroxylation and ether bridge formation, likely catalyzed by cytochrome P450 monooxygenases, would be required to generate the final 2-oxabicyclo[2.2.2]octane-6,7-diol structure of this compound.

Design and Synthesis of this compound Derivatives for Mechanistic Elucidation

To understand how a molecule exerts its biological effect, chemists design and synthesize derivatives where specific parts of the structure are modified. By comparing the activity of these derivatives to the parent compound, a structure-activity relationship (SAR) can be established, shedding light on the molecular mechanism of action.

Studies on this compound have revealed that its metabolism is crucial for its biological activity. The primary structural features available for modification are the two hydroxyl groups at the C-6 and C-7 positions. Research indicates that this compound's choleretic (bile flow-enhancing) activity is dependent on its biotransformation into a mono-β-glucuronide metabolite, referred to as M3. researchgate.net

A key structure-activity relationship was elucidated through the synthesis and testing of a diacetyl derivative of this compound. In this derivative, the two hydroxyl groups are converted to acetate esters. This modification prevents the molecule from undergoing glucuronidation. It was found that the diacetyl derivative of this compound lacks choleretic activity. researchgate.net This finding strongly indicates that the free hydroxyl groups are essential for the biological activity of this compound, as they are the site of metabolic activation via glucuronidation. The active species is therefore not this compound itself, but rather its glucuronide conjugate. researchgate.netnih.gov

Synthesis of Labeled this compound Compounds for Biological Tracing

Information on the synthesis of labeled this compound compounds for biological tracing is not available in the reviewed scientific literature.

Molecular and Cellular Mechanisms of Action of Epomediol

Interactions with Hepatobiliary Transport Systems and Membrane Proteins

Epomediol's effects on bile formation involve interactions with the complex hepatobiliary transport system. Studies have investigated its influence on various aspects of bile secretion and liver membrane function.

Modulation of Bile Salt-Dependent Transport Mechanisms

This compound treatment has been shown to enhance bile acid secretion researchgate.netnih.gov. The choleretic action of this compound is partly related to this increase in bile acid secretion researchgate.net. Linear regression analysis revealed that the bile acid-dependent fraction of bile flow was significantly increased in this compound-treated rats nih.gov. This suggests that this compound positively modulates the transport mechanisms that are reliant on bile salts for driving bile flow.

Effects on Liver Plasma Membrane Fluidity

Liver plasma membrane fluidity plays a crucial role in the proper function of membrane-associated transporters and enzymes involved in bile formation globalliverforum.com. Ethinyloestradiol administration has been shown to decrease liver plasma membrane fluidity nih.govnih.gov. This compound administration to ethinyloestradiol-treated rats restored liver plasma membrane fluidity values nih.gov. Furthermore, this compound administration significantly increased membrane fluidity to values higher than both cholestatic and control animals nih.gov. This suggests that this compound can positively influence the physical properties of the liver plasma membrane, potentially improving the function of embedded transport proteins.

Regulation of Na+ Transport into Bile

Enhanced Na+ transport into bile is associated with the choleretic effect of this compound researchgate.netnih.gov. The effect of this compound on bile flow is dose-dependent and linked to this increased Na+ transport nih.gov. This suggests that this compound may influence sodium transporters located on the canalicular membrane of hepatocytes, contributing to the osmotic gradient that drives water into bile.

Impact on Anionic Gap in Bile Secretion

This compound's effect on bile flow is also associated with an increased anionic gap in bile researchgate.netnih.gov. The anionic gap in bile refers to the difference between measured cations (primarily Na+) and measured anions (like chloride and bicarbonate). An increased anionic gap can indicate the secretion of unmeasured anions into bile. The biliary secretion of this compound glucuronide has been reported to be related to the choleretic effect of this compound nih.gov. This conjugated form of this compound could contribute to the increased anionic gap observed in bile.

Modulation of Enzymatic Activities and Metabolic Pathways

This compound has been shown to influence the activity of several enzymes involved in hepatic metabolism, particularly those related to bile acid synthesis and cholesterol metabolism.

This compound treatment has been found to significantly increase the activities of cholesterol 7α-hydroxylase and HMG-CoA reductase researchgate.netnih.gov. Cholesterol 7α-hydroxylase is the rate-limiting enzyme in the classic pathway of bile acid synthesis, while HMG-CoA reductase is a key enzyme in cholesterol synthesis. The elevated activity of these enzymes suggests that this compound promotes increased bile acid synthesis researchgate.netnih.gov. This enhanced synthesis contributes to an expanded bile acid pool researchgate.netnih.gov.

Additionally, the activities of NADPH-cytochrome c reductase and aniline (B41778) hydroxylase were significantly elevated in this compound-treated rats researchgate.netnih.gov. This compound administration caused no significant change in liver cytochrome P-450 content but did increase the activity of NADPH-cytochrome c reductase researchgate.net. Aniline hydroxylase activity was also significantly increased, although there was no significant modification in ethoxycoumarin deethylase, and aminopyrine (B3395922) demethylase activity decreased researchgate.net.

This compound's influence on enzymatic activities and metabolic pathways is summarized in the table below:

Enzyme/PathwayEffect of this compound TreatmentReference
Cholesterol 7α-hydroxylaseSignificantly increased (+39%) researchgate.netnih.gov
HMG-CoA reductaseSignificantly increased (+97%) researchgate.netnih.gov
NADPH-cytochrome c reductaseSignificantly elevated (+26%) researchgate.netnih.govresearchgate.net
Aniline hydroxylaseSignificantly elevated (+64%) researchgate.netnih.govresearchgate.net
Liver cytochrome P-450 contentNo significant change researchgate.net
Ethoxycoumarin deethylaseNo significant modification researchgate.net
Aminopyrine demethylaseDecreased (-35%) researchgate.net
Bile acid synthesisEnhanced (+28%) researchgate.netnih.gov
Bile acid pool sizeLarger (+24%) researchgate.netnih.gov

This compound has also been reported to have a significant stimulatory effect on Ca++/Mg++-ATPase, Ca++-ATPase, and Adenylate Cyclase activities in highly purified rat liver plasma membranes nih.gov. The effect on Ca++-ATPase activity specifically suggests a potential modulation of intracellular calcium homeostasis nih.gov.

Regulation of Cholesterol 7α-Hydroxylase Activity A significant molecular mechanism of this compound involves its positive modulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid biosynthesisnih.govwikipedia.orgproquest.com. Studies conducted in rats have demonstrated that administration of this compound leads to a notable increase in the activity of CYP7A1nih.govproquest.com. This enhancement in enzyme activity is considered a primary contributor to the observed increase in bile acid synthesis following this compound treatmentresearchgate.netnih.govresearchgate.net.

Table 1: Effect of this compound on Cholesterol 7α-Hydroxylase Activity in Rats

TreatmentCholesterol 7α-Hydroxylase Activity (% of Control)
This compound+39% nih.gov
Ethinylestradiol + this compoundIncreased (restored towards control values in cholestasis model) researchgate.net

Effects on HMG-CoA Reductase Activity this compound has also been shown to impact the activity of HMG-CoA reductase, a crucial enzyme in the cholesterol synthesis pathwaynih.govwikipedia.orgdovepress.com. Research indicates that this compound treatment results in a significant increase in HMG-CoA reductase activitynih.govproquest.com.

Table 2: Effect of this compound on HMG-CoA Reductase Activity in Rats

TreatmentHMG-CoA Reductase Activity (% of Control)
This compound+97% nih.govproquest.com

Influence on NADPH-Cytochrome c Reductase Activity The activity of NADPH-cytochrome c reductase, an enzyme vital for electron transfer to cytochrome P450 enzymes including those involved in bile acid synthesis and xenobiotic metabolism, is also influenced by epomediolresearchgate.netnih.govuniprot.orgwikipedia.org. Studies in rats have demonstrated a significant elevation in the activity of NADPH-cytochrome c reductase following this compound administrationresearchgate.netnih.govproquest.com.

Table 3: Effect of this compound on NADPH-Cytochrome c Reductase Activity in Rats

TreatmentNADPH-Cytochrome c Reductase Activity (% of Control)
This compound+26% researchgate.netnih.govproquest.com

Impact on Aniline Hydroxylase Activity Aniline hydroxylase, a cytochrome P450 enzyme involved in the metabolism of various compounds, shows increased activity upon this compound treatmentresearchgate.netnih.govnih.govmybiosource.comptfarm.pl. Studies in rats have reported a significant increase in aniline hydroxylase activity following the administration of epomediolresearchgate.netnih.govproquest.com.

Table 4: Effect of this compound on Aniline Hydroxylase Activity in Rats

TreatmentAniline Hydroxylase Activity (% of Control)
This compound+64% researchgate.netnih.govproquest.com

Mechanisms of Bile Acid Pool Expansion and Synthesis Enhancement this compound treatment leads to an expansion of the bile acid pool and an enhancement of bile acid synthesisresearchgate.netnih.gov. Studies in rats demonstrated that this compound-treated animals exhibited a larger bile acid pool and increased bile acid synthesis compared to control groupsnih.gov. This expansion is primarily attributed to an enhanced rate of bile acid synthesis, which is partly linked to the observed increase in cholesterol 7α-hydroxylase expression and activityresearchgate.netnih.govresearchgate.net. The choleretic action of this compound appears to involve both bile acid-dependent and bile acid-independent components of bile flownih.govnih.govnih.gov. The mechanism underlying this compound's effect seems to be partly independent of and additive to the mechanism of bile acids, particularly at lower rates of bile acid secretionnih.gov.

Table 5: Effect of this compound on Bile Acid Pool and Synthesis in Rats

ParameterChange vs. Control
Bile Acid Pool Size+24% nih.gov
Bile Acid Synthesis+28% nih.gov

Cellular and Subcellular Localization Studies of this compound and its Metabolites

Studies investigating the fate of this compound within the body have identified several metabolites, providing insight into the compound's biotransformation and distribution within biological samples. In rats, following peroral or intravenous administration, this compound undergoes metabolism, resulting in the presence of the parent drug and several metabolites in urine, bile, and feces. thegoodscentscompany.com

Three main metabolites have been identified in rat urine: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol (this compound glucuronide). thegoodscentscompany.com The glucuronide metabolite and the unchanged drug have also been detected in bile and feces, although in trace amounts in the latter. thegoodscentscompany.com This indicates that the liver plays a significant role in the metabolism and biliary excretion of this compound and its glucuronidated form.

While these studies detail the presence of this compound and its metabolites in various biological excretions and fluids, comprehensive data specifically detailing the cellular and subcellular localization of this compound or its metabolites within tissues or specific organelles (such as hepatocytes, cholangiocytes, or other cell types) are limited in the available research. Some research suggests this compound may interact with liver cell membranes, potentially improving their fluidity in the context of ethinylestradiol-induced cholestasis in rats. nih.govnih.govidrblab.net This proposed interaction implies a cellular association, but detailed studies confirming and illustrating precise subcellular localization have not been found in the consulted literature.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure (In Vitro/Preclinical Models)

Investigations into the molecular mechanisms of this compound have included examining its effects on the expression and activity of specific proteins and enzymes, particularly those involved in bile acid metabolism and transport in preclinical models.

In rats with ethinyloestradiol-induced cholestasis, this compound treatment has been shown to influence the expression of certain key hepatic proteins. For instance, this compound administration elevated the levels of cholesterol 7α-hydroxylase mRNA, an enzyme crucial for bile acid synthesis. This suggests that this compound can modulate gene expression related to bile acid homeostasis. Furthermore, studies have examined the impact of this compound on transporters involved in bile acid uptake and excretion. While this compound was found to restore normal hepatocyte bile acid uptake in rats treated with ethinyloestradiol, it did not directly influence bile acid transport in cultured hepatocytes, indicating that its effects might involve complex in vivo processes or indirect mechanisms. Changes in the localization and expression of transporters like Mrp2 have been implicated in cholestasis models, and this compound's effects on these transporters or related pathways have been explored.

Preclinical Pharmacological and Biological Activities of Epomediol Mechanistic Focus

In Vitro Studies on Cellular Systems and Organoids

In vitro research using cellular systems and organoids has provided insights into the direct effects of epomediol on the fundamental processes of bile formation and transport at the cellular level.

Effects on Cholangiocyte Function and Biliary Epithelial Cell Physiology

Cholangiocytes, the epithelial cells lining the bile ducts, play a crucial role in modifying bile composition and flow. frontiersin.orggutnliver.org While specific in vitro studies directly detailing this compound's effects solely on cholangiocyte function in isolation were not extensively found in the provided search results, research on related compounds and the general mechanisms of cholangiocyte activity provide context. Cholangiocytes are involved in maintaining intraductal homeostasis via active biomolecule transport and modifying bile by secreting bicarbonate. frontiersin.org They also possess transport capacity and mediate processes like alkalization and hydration of bile. mdpi.com In vitro models using primary human cholangiocytes or cholangiocyte organoids are utilized to study biliary morphogenesis, permeability, shear stress response, and transport of bile components and xenobiotics. mdpi.combiorxiv.orgbiorxiv.orgresearchgate.netuniversite-paris-saclay.fr These models are valuable for gaining mechanistic insights into biliary tissue assembly and function. biorxiv.org

Modulation of Hepatic Cellular Processes Associated with Bile Formation

Bile formation is a complex process initiated by hepatocytes and subsequently modified by cholangiocytes. ksumsc.comwjgnet.com Hepatocytes secrete the initial bile containing bile acids, cholesterol, and other organic constituents into bile canaliculi. ksumsc.comwjgnet.com This vectorial transport of solutes across the hepatocyte involves various transport proteins on the basolateral and apical membranes. wjgnet.com Studies have shown that this compound can influence hepatic processes related to bile acid and cholesterol metabolism. For instance, this compound treatment in rats resulted in a significant increase in the activities of cholesterol 7alpha-hydroxylase and hydroxy-3-methylglutaryl coenzyme A reductase, key enzymes in bile acid and cholesterol synthesis, respectively. nih.govnih.gov Cholesterol 7alpha-hydroxylase activity was increased by 30% and HMG-CoA reductase activity by 96% in this compound-treated rats compared to controls. nih.gov this compound also elevated levels of cholesterol 7alpha-hydroxylase mRNA by 41%. nih.gov These findings suggest this compound's involvement in enhancing bile acid synthesis.

Investigation of this compound Metabolite Activity (e.g., this compound Glucuronide)

Metabolism, particularly glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), plays a significant role in the elimination of many compounds, increasing their water solubility and facilitating excretion in bile and urine. criver.comhmdb.ca While glucuronidation often leads to detoxification, some glucuronide metabolites retain biological activity. criver.com Research on this compound has specifically investigated the role of its glucuronide metabolite. Studies in rats have indicated that the choleretic effect of this compound is related to the biliary secretion of this compound glucuronide. nih.govresearchgate.net A highly significant correlation (r=0.809) was observed between the biliary concentration of the mono-β-glucuronide metabolite (M3) and bile flow in rats treated with this compound. researchgate.net Pretreatment with galactosamine, which reduces hepatic UDP-glucuronic acid, abolished the this compound-induced increase in bile flow and markedly decreased the biliary levels of the glucuronide metabolite, while the levels of the unchanged drug were not significantly affected. researchgate.net This highlights the crucial role of glucuronidation for this compound's biliary excretion and the dependence of its choleretic effect on the presence of the glucuronide in bile. researchgate.net

Data Table: Correlation between Biliary this compound Glucuronide and Bile Flow in Rats

ParameterCorrelation Coefficient (r)Significance
Biliary M3 Concentration vs. Bile Flow0.809Highly Significant researchgate.net

In Vivo Mechanistic Investigations in Animal Models (e.g., Rodent Models)

In vivo studies, primarily in rodent models, have been instrumental in understanding the systemic effects and mechanisms by which this compound influences bile flow and addresses cholestasis.

Choleresis Induction and Bile Flow Enhancement in Healthy Models

This compound has been shown to induce choleresis, the increased secretion of bile, in healthy animal models. In rats, this compound treatment resulted in a significant increase in bile flow. nih.govnih.govnih.govnih.gov Studies demonstrated a dose-dependent increase in bile flow following oral administration of this compound in rats. researchgate.net Intraperitoneal administration of this compound (100 mg/kg daily for 5 days) in rats led to a 42% increase in bile flow compared to control animals. nih.govnih.gov This choleretic action is associated with enhanced Na+ transport into bile and an increased anionic gap. nih.gov The extent of this compound's choleretic effect can vary with different rates of bile acid secretion, showing a greater action at low secretory rates and negligible effect at high rates, suggesting a potential limit to the maximal capacity for water passage into bile. nih.gov The choleresis induced by this compound is partly attributed to an increase in bile acid secretion. nih.gov

Data Table: Effect of this compound on Bile Flow and Bile Acid Secretion in Healthy Rats

ParameterChange vs. Control (%)Significance
Bile Flow+42%Significant nih.govnih.gov
Bile Acid Secretion+74%Significant nih.govnih.gov
Cholesterol Secretion+42%Significant nih.govnih.gov

Reversal of Experimentally Induced Cholestasis (e.g., Ethinylestradiol-induced)

This compound has demonstrated the ability to reverse experimentally induced cholestasis in animal models, particularly ethinylestradiol (EE)-induced cholestasis in rats. nih.govnih.govresearchgate.netnih.govproquest.com EE administration is known to cause cholestasis by impairing bile acid synthesis, metabolism, and transport, leading to decreased bile flow and accumulation of toxic bile acids. frontiersin.org EE administration in rats significantly reduced bile flow, sulfobromophthalein (B1203653) (BSP) plasma clearance, and biliary excretion. nih.govnih.gov Intraperitoneal administration of this compound (100 mg/kg) to EE-treated rats restored bile flow and BSP transport parameters to control values. nih.govresearchgate.net

The mechanism underlying the reversal of EE-induced cholestasis by this compound appears to involve the restoration of liver plasma membrane fluidity. nih.govnih.gov EE administration significantly decreased liver plasma membrane fluidity, which was markedly increased by this compound administration to values higher than both cholestatic and control animals. nih.govresearchgate.net This suggests that this compound may reverse the impairments in BSP transport and bile flow induced by EE by counteracting the decrease in liver plasma membrane fluidity caused by the synthetic estrogen. nih.gov However, this compound did not reverse the EE-mediated decrease in Na+/K+-ATPase activity. nih.govresearchgate.net

Furthermore, this compound treatment in EE-induced cholestatic rats helped normalize changes in bile acid and cholesterol metabolism. While EE reduced cholesterol 7alpha-hydroxylase activity, this activity did not differ from control values in animals receiving both EE and this compound. nih.gov this compound also helped restore normal hepatocyte bile acid uptake when administered in vivo simultaneously with EE. nih.gov Changes in glutathione (B108866) homeostasis may also contribute to the beneficial effects of this compound in EE-induced cholestasis, as this compound normalized liver and renal glutathione concentrations and increased biliary and liver cysteine levels in EE-treated rats. researchgate.net

Data Table: Effects of this compound on Ethinylestradiol (EE)-Induced Changes in Rats

ParameterEE Treatment Change vs. Control (%)EE + this compound Treatment Change vs. EE Treatment (%)Significance (EE vs. Control)Significance (EE + this compound vs. EE)
Bile Flow-43% nih.gov+13% nih.govSignificant (P<0.001) nih.govSignificant nih.gov
Bile Acid Secretion-37% nih.gov+29% nih.govNot specified in snippetsSignificant nih.gov
Cholesterol Secretion-45% nih.gov+31% nih.govNot specified in snippetsSignificant nih.gov
BSP Plasma ClearanceReduced nih.govRestored to control nih.govSignificant (P<0.001) nih.govNot specified in snippets
BSP Biliary ExcretionReduced nih.govRestored to control nih.govSignificant (P<0.001) nih.govNot specified in snippets
Liver Plasma Membrane FluidityDecreased nih.govIncreased significantly nih.govMarked (P<0.01) nih.govSignificant (P<0.05) nih.gov
Na+/K+-ATPase ActivityReduced nih.govNot reversed nih.govSignificant (P<0.01) nih.govNot influenced nih.gov
Cholesterol 7alpha-hydroxylase Activity-22% nih.govDid not differ from control nih.govSignificant nih.govNot specified in snippets
Liver Reduced Glutathione (GSH)Decreased researchgate.netReturned to normal researchgate.netSignificant researchgate.netNot specified in snippets
Liver Oxidized GlutathioneDecreased researchgate.netReturned to normal researchgate.netSignificant researchgate.netNot specified in snippets

Impact on Bile Composition and Secretory Dynamics

Studies in rats have demonstrated that this compound significantly influences both bile composition and secretory dynamics. This compound has been shown to increase bile flow in a dose-dependent manner. nih.gov This choleretic effect is associated with enhanced sodium transport into bile and an increased anionic gap. nih.gov The extent of this compound's action on bile flow appears to be dependent on the rate of bile acid secretion, with a greater choleretic effect observed at low secretory rates. nih.gov At high bile acid secretion rates (above 350 nmol/min per 100 g body weight in rats), the effect of this compound was found to be negligible, suggesting that the maximal capacity for water passage into bile may be reached. nih.gov

The biliary excretion of this compound glucuronide has been noted, and this process does not appear to be hindered by high sodium taurocholate output, suggesting a lack of competition between the two anions for a common excretory pathway at certain rates. nih.govresearchgate.net The mechanism of action for this compound's effect on bile flow seems to be both independent of and additive to the mechanism for bile acids, particularly at lower flow and bile acid secretion rates. nih.govresearchgate.net

The following table summarizes key findings on this compound's impact on bile composition and secretory dynamics in preclinical studies:

ParameterEffect of this compound (Preclinical)NotesSource
Bile FlowIncreased (dose-dependent)Greater effect at low bile acid secretion rates nih.govnih.govresearchgate.net
Sodium Transport into BileEnhancedAssociated with increased bile flow nih.gov
Anionic Gap in BileIncreasedAssociated with increased bile flow nih.gov
Bile Acid SecretionIncreasedContributes to choleretic action nih.govresearchgate.net
Cholesterol SecretionIncreased nih.govresearchgate.net
Phospholipid SecretionNo significant difference observed in one study; prevented EE-induced increase in anotherImpact may depend on the experimental model and co-administered agents nih.govnih.gov
Biliary PC:LPC RatioRestored towards control in EE modelSuggests normalization of membrane lipid composition nih.gov

Hepatic Biochemical Responses and Pathway Interventions in Preclinical Disease Models

This compound has been investigated for its effects on hepatic biochemical parameters and its ability to intervene in relevant pathways within preclinical disease models, particularly those mimicking cholestasis. In a rat model of ethinylestradiol (EE)-induced cholestasis, this compound treatment was shown to reverse the reduction in bile flow caused by EE. nih.gov This protective effect was linked to the restoration of normal liver plasma membrane fluidity values. nih.gov

Beyond its impact on bile flow, this compound influences bile acid metabolism. Studies have shown that this compound treatment can expand the bile acid pool size and enhance bile acid synthesis. researchgate.netnih.gov Specifically, this compound-treated rats exhibited a larger bile acid pool and greater bile acid synthesis compared to controls. researchgate.netnih.gov This enhancement in bile acid synthesis is partly related to the choleretic action induced by the drug. nih.gov

This compound also affects key enzymes involved in cholesterol and bile acid synthesis. Activities of cholesterol 7 alpha-hydroxylase (CYP7A1) and HMG-CoA reductase, rate-limiting enzymes in bile acid and cholesterol synthesis respectively, were found to be significantly higher in this compound-treated rats. nih.gov The activities of NADPH-cytochrome c reductase and aniline (B41778) hydroxylase were also elevated. nih.gov

In the context of EE-induced cholestasis, which is associated with alterations in glutathione homeostasis, this compound demonstrated beneficial effects. researchgate.net EE treatment led to a significant decrease in liver concentrations of reduced (GSH) and oxidized glutathione. researchgate.net Combined treatment with this compound and EE normalized both GSH and oxidized glutathione concentrations in the liver. researchgate.net this compound also normalized renal GSH levels and significantly increased biliary and liver cysteine levels in this model. researchgate.net Changes in glutathione homeostasis and increased biliary levels of GSH amino acid constituents may contribute to the protective effects of this compound in EE-induced cholestasis. researchgate.net

These findings suggest that this compound intervenes in several hepatic biochemical pathways, including bile acid synthesis, cholesterol metabolism, and glutathione homeostasis, which are relevant in the context of cholestatic liver disorders. Preclinical models, such as the EE-induced cholestasis model in rats, have been instrumental in revealing these biochemical responses and pathway interventions. nih.govresearchgate.netnih.gov

Comparative Analysis of this compound's Effects with Other Cholagogues and Choleretics

This compound is classified as a cholagogue and choleretic, agents that stimulate bile flow and production. nih.govnih.govresearchgate.netdrugbank.comdrugbank.com Comparing its preclinical effects to other known cholagogues and choleretics highlights its distinct properties.

Ursodeoxycholic acid (UDCA) is another well-known bile acid used therapeutically for cholestatic liver diseases. drugbank.com UDCA is a hydrophilic bile acid with cytoprotectant, immunomodulating, and choleretic effects. drugbank.com Its choleretic action is attributed to several mechanisms, including increasing intracellular calcium levels to stimulate transport proteins and vesicular exocytosis, and potentially upregulating membrane transport proteins like the chloride-bicarbonate anion exchanger (AE2). drugbank.com UDCA also reduces the cholesterol fraction of biliary lipids by inhibiting cholesterol absorption and secretion into bile. drugbank.com

In contrast, this compound's choleretic effect is associated with enhanced sodium transport and an increased anionic gap in bile, and its mechanism appears to be partly independent of and additive to that of bile acids, particularly at lower secretory rates. nih.govresearchgate.net While UDCA primarily works by altering the bile acid pool composition and promoting the secretion of a less toxic bile acid, this compound directly influences bile flow dynamics and enhances bile acid synthesis and secretion. nih.govresearchgate.netnih.govdrugbank.com

Herbal cholagogues and choleretics, derived from various medicinal plants, exert their effects through diverse mechanisms. longdom.orgresearchgate.net These can include cholecystokinin-dependent and independent gallbladder contraction, upregulation of bile acid synthesis, stimulation of bile salt export pump (BSEP) and multidrug resistance protein (MRP) transporter systems, and osmotic bile flow. longdom.orgresearchgate.net this compound, being a synthetic terpenoid, shares some overlap in its mechanisms, such as upregulating bile acid synthesis, but its specific interaction with sodium transport and its additive effect with bile acids differentiate it from some herbal agents. nih.govresearchgate.netnih.govlongdom.orgresearchgate.net

Preclinical studies comparing this compound directly with other specific cholagogues or choleretics in standardized models are limited in the provided search results. However, the described mechanisms of action for this compound (enhanced sodium transport, increased anionic gap, increased bile acid synthesis and secretion, restoration of biliary lipid ratios) provide a basis for comparison with the known mechanisms of other agents like UDCA (altered bile acid pool, transporter modulation) and various herbal compounds (diverse mechanisms including gallbladder contraction, transporter effects, and osmotic flow). nih.govnih.govresearchgate.netnih.govdrugbank.comlongdom.orgresearchgate.net The ability of this compound to reverse ethinylestradiol-induced cholestasis and restore membrane fluidity suggests a potential advantage in models of impaired bile flow related to membrane alterations. nih.gov

CompoundClassificationKey Preclinical Mechanisms Related to Bile/Liver FunctionSource
This compoundCholagogue, CholereticIncreases bile flow (Na+ transport, anionic gap), enhances bile acid synthesis/secretion, increases cholesterol secretion, restores biliary PC:LPC ratio in EE model, normalizes hepatic glutathione in EE model. nih.govnih.govresearchgate.netnih.govresearchgate.net
Ursodeoxycholic AcidCholagogue, CholereticAlters bile acid pool (more hydrophilic), stimulates transport proteins (e.g., AE2), inhibits cholesterol absorption/secretion, immunomodulating. drugbank.com
Herbal Cholagogues/CholereticsCholagogue, CholereticDiverse: Cholecystokinin-dependent/independent gallbladder contraction, upregulates bile acid synthesis, stimulates BSEP/MRP transporters, osmotic flow. longdom.orgresearchgate.net

Structure Activity Relationship Sar Studies of Epomediol

Identification of Key Structural Motifs for Choleresis and Mechanistic Activity

Studies on Epomediol have indicated that its choleretic action is related to an increase in both bile acid-dependent and independent fractions of bile flow. nih.gov The metabolism of this compound involves glucuronidation, and its mono-β-glucuronide metabolite (referred to as M3 in some studies) has been shown to be important for its biliary excretion and the increase in bile flow. researchgate.net The diacetyl derivative of this compound, which cannot undergo glucuronidation, does not exhibit choleretic activity in rats, suggesting the crucial role of the glucuronidation process and the resulting glucuronide metabolite in mediating the choleretic effect. researchgate.net This highlights the significance of the hydroxyl groups in this compound's structure, which are targets for glucuronidation, as key structural motifs for its activity.

Furthermore, this compound has been shown to reverse ethinylestradiol-induced cholestasis, and this effect appears to be related to the restoration of normal liver plasma membrane fluidity. nih.govnih.gov This suggests that structural features of this compound may interact with liver plasma membranes, influencing their physical properties and subsequently affecting bile transport. The ability of this compound to normalize the biliary phosphatidylcholine to lyso-phosphatidylcholine ratio, which is altered during cholestasis, further supports its influence on membrane lipid composition and function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. amazon.comnih.govwikipedia.orgjocpr.com While specific detailed QSAR studies solely focused on a wide range of this compound analogs and their choleretic activity were not extensively found in the provided search results, the principles of QSAR are directly applicable to understanding and predicting the activity of potential this compound derivatives. QSAR models utilize molecular descriptors that quantify various aspects of chemical structure, such as size, shape, electronic properties, and lipophilicity, to develop predictive models. jocpr.com These models can help identify which structural modifications are likely to enhance or diminish the choleretic effect, guiding the design of new analogs with improved properties. jocpr.commdpi.com The importance of glucuronidation for this compound's activity, as identified in SAR studies, would be a critical factor to consider in any QSAR analysis of its analogs, likely involving descriptors related to the presence and accessibility of hydroxyl groups.

Ligand-Protein Interaction Profiling and Pharmacophore Mapping

Ligand-protein interaction profiling and pharmacophore mapping are techniques used to understand how a small molecule like this compound might interact with potential protein targets at a molecular level. nih.govnih.govbiorxiv.orgrsc.orgresearchgate.netrcsb.org While the specific protein target(s) responsible for this compound's choleretic activity are not definitively identified in the search results, these methods would be crucial in such investigations.

Ligand-protein interaction profiling involves identifying and characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that occur between a ligand and a protein binding site. nih.govrsc.org This can be done computationally using tools that analyze the 3D structure of protein-ligand complexes. nih.govrcsb.org

Pharmacophore mapping aims to identify the essential features and their spatial arrangement in a molecule that are necessary for its biological activity. nih.govresearchgate.netepo.orggoogleapis.com A pharmacophore model represents a set of steric and electronic features that are common to a series of active compounds and are believed to be responsible for their interaction with a specific biological target. nih.gov For this compound, pharmacophore mapping could involve analyzing its structure and the structures of any known active analogs to identify common features like hydrogen bond donors/acceptors or hydrophobic regions that are critical for its choleretic effect. nih.govresearchgate.net These identified features could then be used to search for novel compounds with similar activity or to guide the modification of this compound's structure to enhance its binding to its target. nih.gov The fact that this compound influences liver plasma membrane fluidity nih.govnih.gov suggests that its target might be associated with the membrane, potentially a transporter or a protein involved in membrane regulation.

Advanced Analytical Methodologies in Epomediol Research

Chromatographic and Spectroscopic Techniques for Epomediol Quantification in Biological Matrices (Preclinical Research)

Chromatographic methods, often coupled with spectroscopic detection, are fundamental for separating and quantifying this compound in complex biological samples. Gas chromatography (GC) has been employed for the quantitative determination of this compound in human plasma and urine. A described method utilized a rapid solid-phase extraction (SPE) procedure for sample preparation, where the biological sample is applied to a solid-phase column, eluted with chloroform, and the residue is reconstituted in ethanol (B145695) for capillary gas chromatography analysis wikipedia.org. This method was noted to be simple and precise, with no observed interferences from potential metabolites or endogenous substances, and has been applied in human pharmacokinetic studies wikipedia.org.

In preclinical research involving rats, gas chromatography (GLC) has also been used for dosing biliary this compound and its mono-β-glucuronide metabolite (M 3) wikipedia.org. Modifications to previously reported assays were introduced for this purpose wikipedia.org.

The analysis of compounds in biological matrices presents challenges due to the complexity of the matrix itself, which can influence analytical results molport.comthegoodscentscompany.com. Factors such as coeluting substances can affect ionization efficiency in techniques like mass spectrometry, an issue known as matrix effects nih.gov. Effective sample preparation techniques, such as solid-phase extraction, are vital for cleaning up complex matrices and improving the reliability of chromatographic and spectroscopic analyses wikipedia.orgmolport.com.

Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling

Mass spectrometry (MS) plays a key role in identifying and characterizing the biotransformation products of this compound. Studies in rats have utilized mass spectral techniques, alongside proton magnetic resonance and infrared techniques, to identify this compound metabolites in urine, bile, and faeces thegoodscentscompany.com.

Following oral or intravenous administration of this compound to rats, analysis of urine revealed the presence of three metabolites in addition to the unchanged drug thegoodscentscompany.com. These metabolites were identified as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol thegoodscentscompany.com. In bile and faeces, only the glucuronide metabolite and the unchanged drug were detected, with only trace amounts found in faeces, suggesting potential enterohepatic circulation thegoodscentscompany.com. Gas chromatography-mass spectrometry (GC-MS) was among the techniques used in these biotransformation studies thegoodscentscompany.com. GC-MS is a common method for the identification of compounds and their metabolites in biological samples uni-freiburg.de.

Mass spectrometry-based metabolite profiling and identification are essential in drug discovery and development to understand metabolic clearance pathways and assess the fate and structure of metabolized compounds chem960.comnih.govuni.lu. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification, enabling semi-quantification without the need for radiolabeled compounds and validated assays uni.lunih.gov. Various liquid chromatography-mass spectrometry (LC-MS) approaches, including tandem mass spectrometry (MSn), are employed for metabolite identification and profiling uni.luuni.lu.

Development and Validation of Bioanalytical Assays for this compound Research

The development and validation of bioanalytical assays are critical to ensure the accuracy, reliability, and consistency of quantitative measurements of this compound and its metabolites in biological matrices during preclinical and clinical studies nist.govnih.govuni.luthegoodscentscompany.com. A bioanalytical method is defined as the set of procedures used to measure analyte concentrations in biological samples nist.gov.

Method validation is a process that demonstrates that an analytical method is suitable for its intended purpose nist.gov. For chromatographic methods used in the quantification of an analyte in biological studies, a full validation typically includes assessment of parameters such as selectivity, specificity, sensitivity, accuracy, precision, recovery, and stability of the analyte nist.govlookchem.com. Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample, including potential metabolites and endogenous substances thegoodscentscompany.com.

A method for the quantitation of this compound in human plasma and urine using capillary gas chromatography with solid-phase extraction has been described as simple and precise, highlighting the importance of a well-developed and validated assay for pharmacokinetic studies wikipedia.org. Bioanalytical assay development is informed by the physicochemical properties of the analyte, protein binding, and in vivo/in vitro metabolism data nih.gov. Validation procedures should align with regulatory guidelines to ensure the acceptability of assay performance nist.govuni.lu.

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Additional Molecular Targets and Signaling Pathways

While Epomediol has been shown to influence cholesterol 7alpha-hydroxylase activity and impact bile acid synthesis and transport, the full spectrum of its molecular targets and the signaling pathways it modulates remains to be fully elucidated. Future research should employ unbiased approaches, such as activity-based protein profiling or target deconvolution strategies, to identify all proteins and enzymes that directly interact with or are modulated by this compound. Investigation into downstream signaling cascades, potentially involving nuclear receptors, kinases, or other regulatory proteins, is crucial to map the complete network influenced by this compound. Understanding these interactions at a molecular level will provide a clearer picture of how this compound exerts its observed effects on bile flow and metabolism.

Investigation of this compound's Role in Broader Metabolic Regulation

Beyond its known effects on bile acid and cholesterol metabolism, this compound may play a role in regulating other metabolic pathways. Preclinical studies have indicated that this compound can influence glutathione (B108866) homeostasis in the context of ethinyloestradiol-induced cholestasis in rats fishersci.se. Further research is needed to explore its impact on lipid metabolism beyond cholesterol, glucose homeostasis, and amino acid metabolism. Utilizing metabolomics approaches could help identify changes in a wide range of metabolites following this compound administration, providing clues about its involvement in broader metabolic networks. Understanding these broader effects could reveal novel therapeutic potentials for metabolic disorders.

Application of this compound as a Mechanistic Probe in Hepatobiliary Research

This compound's observed effects on specific aspects of hepatobiliary function, such as bile acid synthesis and transport, make it a valuable tool for investigating the underlying mechanisms of these processes. For example, its ability to restore hepatocyte bile acid uptake in vivo under cholestatic conditions, without directly affecting uptake in isolated hepatocytes, suggests an indirect mechanism potentially involving systemic factors or interactions with other cell types wikipedia.org. Future studies can leverage this compound as a mechanistic probe to dissect the complex interplay between different transporters, enzymes, and signaling pathways involved in bile formation and flow under both physiological and pathological conditions. This could provide valuable insights into the pathophysiology of cholestatic liver diseases.

Development of Novel this compound Derivatives with Enhanced Preclinical Efficacy or Specificity

Given the preclinical observations of this compound's activity, the development of novel derivatives represents a promising research direction. Structural modifications could be explored to enhance its efficacy, improve its pharmacokinetic properties, or increase its specificity for particular molecular targets or pathways. Rational drug design approaches, guided by the insights gained from molecular target elucidation (Section 7.1), could lead to the synthesis of compounds with optimized pharmacological profiles. Preclinical testing of these derivatives in relevant animal models would be essential to evaluate their improved therapeutic potential and reduced off-target effects.

Integration of Omics Data for Systems-Level Understanding of this compound Action

To gain a holistic understanding of this compound's effects, integrating data from various omics platforms is essential. Combining transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (metabolite profiles) data from preclinical studies can provide a systems-level view of how this compound perturbs biological networks. fishersci.atfishersci.cafishersci.sefishersci.co.uk Advanced bioinformatics and computational modeling approaches can be employed to integrate these diverse datasets, identify key regulatory nodes, and predict the downstream consequences of this compound treatment. fishersci.atfishersci.cafishersci.sefishersci.co.uk This integrated approach can reveal complex interactions and feedback loops that are not apparent from studying individual components in isolation, leading to a more comprehensive understanding of this compound's mechanism of action. fishersci.se

Addressing Gaps in Current Mechanistic Knowledge of this compound

Despite existing preclinical studies, several gaps remain in the understanding of this compound's complete mechanism of action. For instance, while it affects bile acid transport in vivo under cholestasis, the lack of direct effect on cultured hepatocytes highlights an unexplored aspect of its activity wikipedia.org. The precise mechanisms by which it influences liver plasma membrane fluidity and glutathione homeostasis warrant further investigation fishersci.se. Future research should specifically focus on addressing these gaps through targeted experiments, potentially involving in vitro studies with different cell types, co-culture systems, or the use of specific inhibitors or activators of suspected pathways. Elucidating these unknown aspects is critical for fully understanding this compound's therapeutic potential and guiding future development.

Detailed Research Findings

Preclinical studies in rats have provided quantitative data on this compound's impact on bile and cholesterol metabolism. The following table summarizes some of these key findings:

ParameterControl (Mean ± SEM)Ethinyloestradiol (Mean ± SEM)This compound (Mean ± SEM)Ethinyloestradiol + this compound (Mean ± SEM)Change with this compound vs. Control (%)Change with this compound + EE vs. EE (%)Source
Bile flow (µL/min/100g BW)-Decreased by 43%Increased by 42%Increased by 13%+42%+13% wikipedia.org
Bile acid secretion (nmol/min/100g BW)-Decreased by 37%Increased by 74%Increased by 29%+74%+29% wikipedia.org
Cholesterol secretion (nmol/min/100g BW)-Decreased by 45%Increased by 42%Increased by 31%+42%+31% wikipedia.org
Cholesterol 7α-hydroxylase activity-Reduced by 22%Increased by 30%No significant difference from control+30%- wikipedia.org
HMG-CoA reductase activity--Increased by 96%-+96%- wikipedia.org
Bile acid pool size (%)100-124-+24%- fishersci.se
Bile acid synthesis (%)100-128-+28%- fishersci.se

Further detailed research findings indicate that this compound administration significantly increased liver plasma membrane fluidity in ethinyloestradiol-treated rats, potentially contributing to the reversal of impaired sulfobromophthalein (B1203653) transport and bile flow fishersci.se. Additionally, this compound treatment restored reduced and oxidized glutathione concentrations in the liver of ethinyloestradiol-treated rats and increased biliary and liver cysteine levels, suggesting a role in glutathione homeostasis fishersci.se.

Q & A

Q. How should researchers design experiments to investigate Epomediol’s effects on hepatic enzyme activity (e.g., cholesterol 7α-hydroxylase)?

Methodological Answer:

  • Use controlled in vivo models (e.g., rats) to assess dose-dependent effects (e.g., 400–1200 mg/day) on enzyme activity, with parallel groups for intervention (this compound), control (placebo), and comparison (e.g., ethinylestradiol) .
  • Include hepatic microsomal fraction isolation to measure enzyme kinetics and membrane fluidity changes. Validate results using mRNA quantification (e.g., RT-PCR) to distinguish post-transcriptional vs. transcriptional regulation .
  • Reference PICO framework : Population (animal/cell models), Intervention (this compound dosage), Comparison (baseline/other hepatoprotective agents), Outcome (enzyme activity, membrane fluidity) .

Q. What are standard methodologies for evaluating this compound’s hepatoprotective mechanisms in preclinical studies?

Methodological Answer:

  • Employ bile acid synthesis assays to quantify cholesterol 7α-hydroxylase activity and HMG-CoA reductase levels in liver homogenates .
  • Use fluorescence polarization or electron paramagnetic resonance (EPR) to measure membrane fluidity changes in hepatocyte microsomes .
  • Integrate histopathological analysis (e.g., liver tissue staining) to correlate biochemical findings with structural outcomes .

Q. How can researchers ensure reproducibility in data collection for cytochrome P-450 interaction studies?

Methodological Answer:

  • Standardize sample preparation protocols (e.g., centrifugation speed, buffer composition) to minimize variability in microsomal enzyme extraction .
  • Implement blinded data analysis to reduce bias, with raw datasets archived in repositories (e.g., Zenodo) for independent verification .
  • Document sensitivity analyses in the study plan to address outliers or missing data .

Advanced Research Questions

Q. How should contradictory findings on this compound’s modulation of membrane fluidity versus enzyme activity be analyzed?

Methodological Answer:

  • Conduct time-course experiments to differentiate acute vs. chronic effects. For instance, this compound may transiently alter membrane fluidity but require longer exposure to stabilize enzyme activity .
  • Apply multivariate regression models to isolate confounding variables (e.g., coexisting drug interactions, hormonal fluctuations) .
  • Replicate experiments under varying redox conditions to test if oxidative stress influences this compound’s dual mechanisms .

Q. What advanced statistical approaches are suitable for analyzing this compound’s interaction with synthetic estrogens (e.g., ethinylestradiol)?

Methodological Answer:

  • Use factorial ANOVA to assess synergistic/antagonistic effects in co-administration studies. For example, this compound reversed ethinylestradiol-induced suppression of cholesterol 7α-hydroxylase activity in rat models .
  • Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify broader metabolic networks affected by combined treatments .
  • Validate findings with dose-response surface modeling (e.g., Bliss Independence) to quantify interaction potency .

Q. How can researchers address limitations in existing data on this compound’s impact on bile acid biosynthesis?

Methodological Answer:

  • Design isotope tracer studies (e.g., using ¹⁴C-labeled cholesterol) to track bile acid flux in real-time, overcoming limitations of static enzyme activity assays .
  • Incorporate multi-omics approaches (transcriptomics, lipidomics) to identify compensatory pathways when CYP7A1 activity is pharmacologically modulated .
  • Publish negative results and methodological constraints (e.g., species-specific differences) to refine future hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.